

# "11-Oxahomoaminopterin" CAS number and molecular formula

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## Compound of Interest

Compound Name: 11-Oxahomoaminopterin

Cat. No.: B1663913

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## An In-Depth Technical Guide to 11-Oxahomoaminopterin

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**11-Oxahomoaminopterin** is a synthetic folate analog characterized by the replacement of the N-10 nitrogen with an oxygen atom and the insertion of a methylene group in the C9-N10 bridge region of the aminopterin structure. This modification classifies it as an antifolate agent. This technical guide provides a comprehensive overview of **11-Oxahomoaminopterin**, including its chemical properties, synthesis, mechanism of action, and biological activity. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts in the field of antifolate-based therapeutics.

### Chemical and Physical Properties

A clear identification of **11-Oxahomoaminopterin** is crucial for any research endeavor. The fundamental chemical identifiers for this compound are provided in the table below.

Property	Value
CAS Number	78520-72-6
Molecular Formula	C20H21N7O6

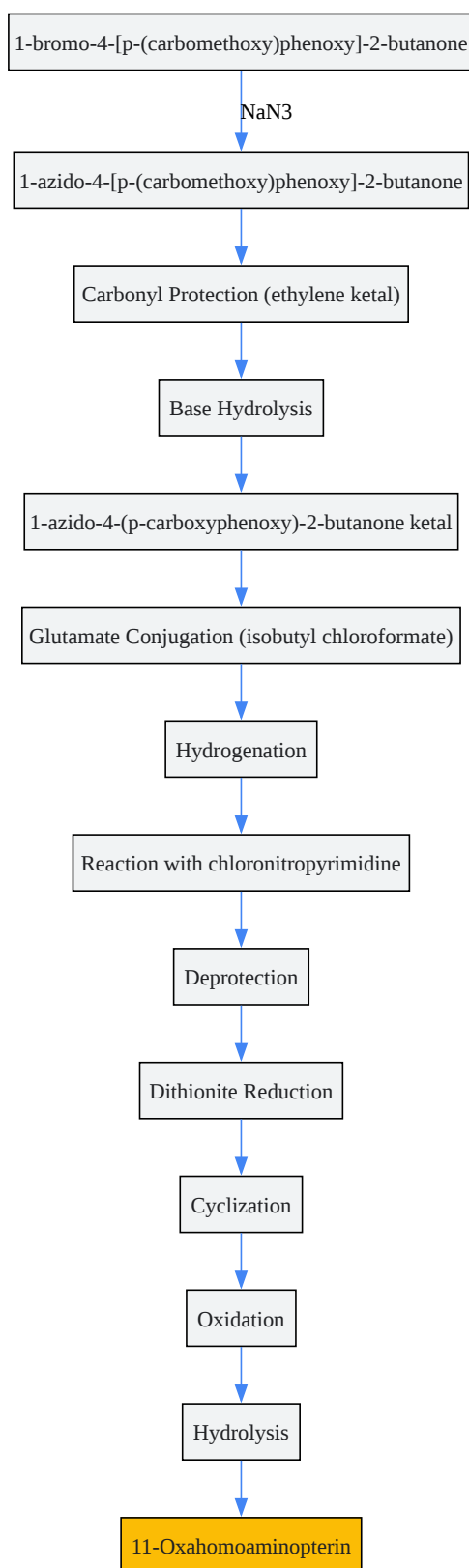
## Synthesis

The chemical synthesis of **11-Oxahomoaminopterin** has been achieved through a multi-step process.<sup>[1]</sup> The synthesis is also applicable to the creation of the related compound, 11-oxahomofolic acid.<sup>[1]</sup>

## Synthetic Pathway Overview

The synthesis commences with the reaction of 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone with sodium azide to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone.<sup>[1]</sup> The carbonyl group of this intermediate is then protected as an ethylene ketal, followed by base hydrolysis to give 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal.<sup>[1]</sup> Subsequently, a glutamate conjugate is prepared using the isobutyl chloroformate method, which is then hydrogenated.<sup>[1]</sup> This product is then reacted with either 6-chloro-2,4-diamino-5-nitropyrimidine or 2-amino-6-chloro-4-hydroxy-5-nitropyrimidine.<sup>[1]</sup> The final steps involve a series of reactions including deprotection, dithionite reduction, cyclization, oxidation, and hydrolysis to yield **11-Oxahomoaminopterin**.<sup>[1]</sup>

## Logical Flow of Synthesis



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Caption: Synthetic pathway of **11-Oxahomoaminopterin**.

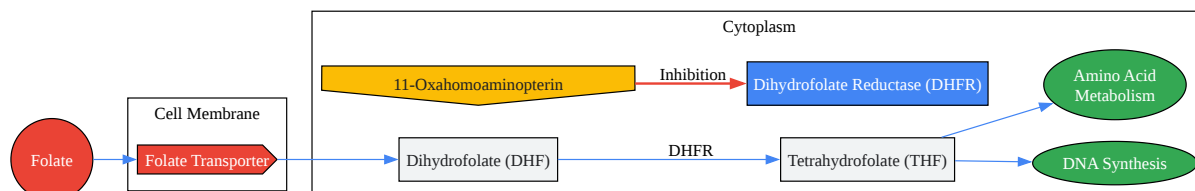
## Mechanism of Action

**11-Oxahomoaminopterin** functions as an antifolate, a class of drugs that antagonize the actions of folic acid. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.

## Folate Metabolism and DHFR Inhibition

Folate is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. In its active form, tetrahydrofolate (THF), it acts as a one-carbon donor in these biosynthetic pathways. DHFR is responsible for the reduction of dihydrofolate (DHF) to THF. By inhibiting DHFR, **11-Oxahomoaminopterin** disrupts the supply of THF, thereby impeding DNA synthesis and cell proliferation. This makes it a potential candidate for antitumor therapy.

## Signaling Pathway



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Caption: Mechanism of DHFR inhibition by **11-Oxahomoaminopterin**.

## Biological Activity and Experimental Data

The biological activity of **11-Oxahomoaminopterin** has been evaluated in various in vitro and in vivo systems.

## Antifolate Activity

**11-Oxahomoaminopterin** exhibits antifolate activity against two folate-requiring microorganisms.[1] This activity is a direct consequence of its ability to inhibit DHFR.

## Enzyme Inhibition

The compound is a potent inhibitor of *Lactobacillus casei* dihydrofolate reductase.[1]

## Antitumor Evaluation

Despite its antifolate and DHFR inhibitory activity, **11-Oxahomoaminopterin** was found to be inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[1] The growth inhibitory activity of the compound in L-1210 cell lines in culture was 15 times weaker than that of methotrexate.[1]

## Cellular Transport

Studies on L-1210 and Ehrlich tumor cell lines have shown that **11-Oxahomoaminopterin** is transported via the methotrexate transport system.[1]

## Quantitative Data Summary

Assay	Organism/Cell Line	Result	Reference
Antifolate Activity	Folate-requiring microorganisms	Active	[1]
DHFR Inhibition	<i>Lactobacillus casei</i>	Inhibited	[1]
In vivo Antitumor Activity	L-1210 leukemia in mice	Inactive at 48 mg/kg	[1]
In vitro Growth Inhibition	L-1210 cells	15-fold weaker than methotrexate	[1]
Cellular Transport	L-1210 and Ehrlich tumor cells	Transported via methotrexate transport system	[1]

## Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies employed in the evaluation of **11-Oxahomoaminopterin**.

## DHFR Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

- **Enzyme and Substrate Preparation:** Purified DHFR enzyme and its substrate, dihydrofolate (DHF), are prepared in a suitable buffer.
- **Reaction Mixture:** The reaction mixture typically contains the DHFR enzyme, DHF, and the cofactor NADPH in a buffer at a specific pH and temperature.
- **Inhibitor Addition:** **11-Oxahomoaminopterin** is added to the reaction mixture at various concentrations.
- **Reaction Initiation and Monitoring:** The reaction is initiated by the addition of either the enzyme or the substrate. The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
- **Data Analysis:** The IC<sub>50</sub> value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

## Cell Growth Inhibition Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

- **Cell Culture:** L-1210 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** A known number of cells are seeded into the wells of a microtiter plate.
- **Compound Treatment:** The cells are treated with various concentrations of **11-Oxahomoaminopterin**. A control group with no treatment is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

- **Viability Assessment:** Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures the metabolic activity of viable cells.
- **Data Analysis:** The GI50 (growth inhibition of 50%) or IC50 (inhibitory concentration of 50%) value is determined by plotting the percentage of cell viability against the compound concentration.

## In Vivo Antitumor Activity Assay

This assay evaluates the efficacy of a compound in a living animal model of cancer.

- **Animal Model:** Mice are inoculated with a specific number of L-1210 leukemia cells.
- **Treatment:** After tumor cell implantation, the mice are treated with **11-Oxahomoaminopterin** at a specified dose and schedule. A control group receives a vehicle.
- **Monitoring:** The animals are monitored for tumor growth, body weight changes, and survival time.
- **Efficacy Evaluation:** The antitumor efficacy is typically evaluated by measuring the increase in lifespan of the treated animals compared to the control group.

## Conclusion

**11-Oxahomoaminopterin** is a rationally designed antifolate that demonstrates potent inhibition of DHFR. While its in vivo antitumor activity in the L-1210 leukemia model was limited, the detailed understanding of its synthesis, mechanism of action, and biological properties provides a valuable foundation for the design and development of novel antifolate agents with improved therapeutic indices. Further structural modifications and formulation strategies could potentially enhance its efficacy and clinical potential. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of cancer chemotherapy.

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## References

- 1. Folate analogues altered in the C9-N10 bridge region. 18. Synthesis and antitumor evaluation of 11-oxahomoaminopterin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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